molecular formula C7H6Cl3N B14624011 2-(Chloromethyl)-6-(dichloromethyl)pyridine CAS No. 56533-58-5

2-(Chloromethyl)-6-(dichloromethyl)pyridine

Cat. No.: B14624011
CAS No.: 56533-58-5
M. Wt: 210.5 g/mol
InChI Key: HOMNPEASCOTZNT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(dichloromethyl)pyridine is an organochlorine compound that belongs to the pyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(dichloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method is the Blanc chloromethylation, which involves the reaction of pyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(dichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine aldehydes, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-6-(dichloromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(dichloromethyl)pyridine involves its reactivity with various biological targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(dichloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex molecules and provides greater flexibility in chemical modifications.

Properties

CAS No.

56533-58-5

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

2-(chloromethyl)-6-(dichloromethyl)pyridine

InChI

InChI=1S/C7H6Cl3N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2

InChI Key

HOMNPEASCOTZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(Cl)Cl)CCl

Origin of Product

United States

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